molecular formula C20H15ClFN9S B10945578 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10945578
M. Wt: 467.9 g/mol
InChI Key: VFSHLIRVWSTLJF-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a tetrazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the 2-chloro-6-fluorobenzyl pyrazole and the 5-phenyl-2H-1,2,3,4-tetrazole. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the fully reduced amine derivative.

Scientific Research Applications

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15ClFN9S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H15ClFN9S/c21-15-7-4-8-16(22)14(15)11-30-10-9-17(27-30)23-20-26-24-18(32-20)12-31-28-19(25-29-31)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,26,27)

InChI Key

VFSHLIRVWSTLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=C(S3)NC4=NN(C=C4)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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